molecular formula C10H10O3 B2850300 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid CAS No. 170856-90-3

2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid

Cat. No.: B2850300
CAS No.: 170856-90-3
M. Wt: 178.187
InChI Key: KZKFZQZGPQUAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.187. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-dihydro-2-benzofuran-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)5-9-8-4-2-1-3-7(8)6-13-9/h1-4,9H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKFZQZGPQUAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(O1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608096
Record name (1,3-Dihydro-2-benzofuran-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62590-78-7
Record name (1,3-Dihydro-2-benzofuran-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Medicinal chemistry applications of isobenzofuran acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Mycophenolic Acid to Novel TREK-1 Inhibitors

Executive Summary

The isobenzofuran-1(3H)-one (phthalide) scaffold represents a privileged structure in medicinal chemistry, characterized by a bicyclic lactone core that balances metabolic stability with specific reactivity toward biological nucleophiles. While historically anchored by the immunosuppressant Mycophenolic Acid (MPA) —an isobenzofuran derivative carrying a hexenoic acid side chain—recent advancements in 2024 and 2025 have expanded this pharmacophore’s utility into neuroprotection (TREK-1 inhibition) and oncology. This technical guide synthesizes the structural activity relationships (SAR), mechanistic pathways, and synthetic protocols necessary for exploiting isobenzofuran acetic acid derivatives in modern drug discovery.

Part 1: The Pharmacophore & Structural Logic

The core "isobenzofuran acetic acid" motif is rarely an isolated entity; rather, it exists as a 3-substituted isobenzofuran-1(3H)-one carrying an acidic side chain.

  • The Warhead (Lactone Ring): The

    
    -lactone ring is the electrophilic center. In MPA, this ring mimics the nicotinamide portion of the NAD+ cofactor, allowing it to trap the enzyme IMPDH.
    
  • The Side Chain (Acidic Tail): The acetic or hexenoic acid extension provides critical hydrogen-bonding interactions (often with Arg/Tyr residues) and solubility modulation.

  • Tautomeric Versatility: Researchers must distinguish between the stable phthalide (oxidized, bioactive) and the reactive isobenzofuran (reduced, transient diene). This guide focuses on the stable phthalide form used in therapeutics.

Table 1: Comparative Biological Profiles of Key Derivatives
Compound ClassPrimary TargetMechanism of ActionKey Structural FeatureClinical Status
Mycophenolic Acid (MPA) IMPDH Type IINAD+ mimicry; blocks guanine synthesisPhthalide core + Hexenoic acid chainFDA Approved (Transplant)
Cpd8l (2025 Series) TREK-1 ChannelIon channel modulation; anti-apoptotic3-substituted isobenzofuranonePreclinical (Stroke)
Pestalotiopsis Analogs Tubulin / HDACMicrotubule destabilizationHighly oxygenated coreExperimental
Nitro-Phthalides Bacterial DNADNA gyrase inhibitionNitro-group activationEarly Discovery
Part 2: The Gold Standard – IMPDH Inhibition Mechanism

The most validated application of this scaffold is the inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) . MPA acts as a reversible, uncompetitive inhibitor.[1] It binds to the enzyme-XMP intermediate after the release of NADH, effectively locking the enzyme in a non-catalytic conformation.

Mechanistic Pathway: Guanine Nucleotide Depletion

The following diagram illustrates how isobenzofuran derivatives (like MPA) intercept the de novo purine biosynthesis pathway, leading to lymphocyte suppression.

IMPDH_Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme (Target) IMP->IMPDH NAD NAD+ NAD->IMPDH Complex E-IMP-NAD+ Complex IMPDH->Complex Intermed E-XMP Intermediate Complex->Intermed Catalysis NADH NADH (Released) Intermed->NADH Release Trapped Inhibitor-Enzyme Complex (Dead End) Intermed->Trapped Inhibition XMP Xanthosine Monophosphate (XMP) Intermed->XMP Normal Path MPA Isobenzofuran Inhibitor (MPA) MPA->Intermed Intercepts GMP Guanine Nucleotides (Proliferation) XMP->GMP

Figure 1: Mechanism of IMPDH inhibition by isobenzofuran derivatives. The drug binds the E-XMP intermediate, preventing the final hydrolysis step required for guanine synthesis.

Part 3: Emerging Frontiers (2024-2025)
1. Neuroprotection via TREK-1 Inhibition (2025)

Recent studies (Liu et al., 2025) have identified 3-substituted isobenzofuran-1(3H)-ones as selective inhibitors of TREK-1 (TWIK-related K+ channel 1).[2][3]

  • Significance: TREK-1 activation contributes to neuronal hyperpolarization and apoptosis during ischemic stroke.[3]

  • Key Finding: Derivative Cpd8l demonstrated an IC50 of 0.81 μM with >30-fold selectivity over other potassium channels.[2][3]

  • SAR Insight: Bulky hydrophobic substitution at the C-3 position is critical for hydrophobic pocket occupancy in the TREK-1 channel, a departure from the acid-tail requirement of IMPDH inhibitors.

2. Antidepressant Activity

Novel derivatives synthesized in 2024 have shown efficacy as serotonin reuptake inhibitors, with specific compounds (e.g., 10a) elevating BDNF expression in hippocampal neurons.[4]

Part 4: Synthetic Architectures

The synthesis of isobenzofuran acetic acid derivatives generally proceeds via phthalide formation followed by side-chain elongation.

Synthetic Workflow: The Phthalaldehydic Acid Route

This is the most robust method for generating diversity at the C-3 position.

Synthesis_Workflow Start Phthalaldehydic Acid (Precursor) Condensation Condensation (Acid/Base Cat.) Start->Condensation Reagent Nucleophile (R-CH2-COOH / Ar-H) Reagent->Condensation Intermed 3-Substituted Phthalide Condensation->Intermed Cyclization Funct Side Chain Elongation Intermed->Funct Optional Product Isobenzofuran Acetic Acid Deriv. Intermed->Product Direct Funct->Product

Figure 2: Modular synthesis of 3-substituted isobenzofuran-1(3H)-ones. The C-3 position is the primary vector for diversification.

Part 5: Experimental Protocols
Protocol A: Synthesis of 3-Substituted Isobenzofuran-1(3H)-one

Target: General synthesis for library generation.

  • Reactants: Dissolve phthalaldehydic acid (1.0 equiv) and the appropriate aryl acetic acid or nucleophile (1.1 equiv) in xylene or toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 equiv).

  • Reflux: Heat the mixture to reflux (110–140°C) using a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the lactone (phthalide) form.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde spot. Reaction typically requires 4–12 hours.

  • Workup: Cool to room temperature. The product often precipitates. If not, evaporate solvent and recrystallize from ethanol/water.

  • Validation: Confirm structure via 1H NMR . Look for the characteristic singlet or doublet at the C-3 position (approx.

    
     6.5–7.5 ppm) and the lactone carbonyl peak in IR (~1760 cm⁻¹).
    
Protocol B: IMPDH Enzymatic Assay

Purpose: To validate biological activity of the synthesized derivative.

  • Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT).

  • Enzyme Mix: Incubate recombinant human IMPDH type II (20 nM) with the test compound (dissolved in DMSO) for 10 minutes at 37°C.

  • Substrate Addition: Initiate reaction by adding NAD+ (200 μM) and IMP (100 μM).

  • Detection: Monitor the increase in absorbance at 340 nm (formation of NADH) continuously for 10 minutes using a kinetic microplate reader.

  • Calculation: Determine the initial velocity (

    
    ) and calculate % inhibition relative to DMSO control. Fit data to a sigmoid dose-response curve to generate IC50 values.
    
References
  • Liu, K., et al. (2025). Discovery of Isobenzofuran-1(3H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects.[2][3] Journal of Medicinal Chemistry. Link[3]

  • Sintchak, M. D., et al. (1996). Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid.[5] Cell, 85(6), 921-930.[5] Link

  • Dunkern, T. R., et al. (2010). Structure-activity relationships for inhibition of inosine monophosphate dehydrogenase by mycophenolic acid derivatives. Bioorganic & Medicinal Chemistry. Link

  • Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-597.[6] Link

  • Allison, A. C. (2005). Mechanisms of Action of Mycophenolate Mofetil. Lupus, 14(1), 2-8. Link

Sources

The Chemistry and Pharmacology of 1-Substituted 1,3-Dihydroisobenzofurans: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-dihydroisobenzofuran, or phthalan, scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Substitution at the C-1 position, in particular, has proven to be a highly effective strategy for modulating biological activity, leading to the development of blockbuster drugs and promising clinical candidates. This technical guide provides an in-depth review of the synthesis, characterization, and pharmacological applications of 1-substituted 1,3-dihydroisobenzofuran derivatives. We will explore key synthetic strategies, from classical organometallic additions to modern asymmetric catalysis, and delve into the structure-activity relationships that govern their therapeutic effects, with a focus on their applications as antidepressants, anticancer agents, and antimicrobial compounds. Detailed experimental protocols and characterization data are provided to enable researchers to readily apply these methodologies in their own drug discovery and development endeavors.

Introduction: The Significance of the Phthalan Scaffold

Oxygen-containing heterocycles are ubiquitous in medicinal chemistry, valued for their ability to engage in hydrogen bonding and other key interactions with biological targets.[1] Among these, the 1,3-dihydroisobenzofuran (phthalan) framework has emerged as a particularly important structural motif.[1][2] Its rigid, yet three-dimensional, structure provides an excellent platform for the precise spatial arrangement of functional groups.

The true therapeutic potential of the phthalan core is unlocked through substitution at the C-1 position. This position allows for the introduction of a wide variety of substituents that can profoundly influence the molecule's pharmacological profile. The most prominent example of a 1-substituted 1,3-dihydroisobenzofuran is the selective serotonin reuptake inhibitor (SSRI) Citalopram and its active (S)-enantiomer, Escitalopram, which are widely prescribed for the treatment of depression and anxiety disorders.[1] The success of these drugs has spurred significant research into other derivatives, revealing a broad spectrum of biological activities, including antidepressant, antioxidant, antifungal, antibacterial, and antitumor properties.[1][2]

This guide will serve as a comprehensive resource for researchers, providing both the theoretical background and practical knowledge required to work with this versatile class of compounds.

Synthetic Strategies for 1-Substituted 1,3-Dihydroisobenzofurans

The construction of the 1-substituted phthalan core can be achieved through several strategic approaches. The choice of method often depends on the desired substituent at C-1, the required stereochemistry, and the overall complexity of the target molecule.

Grignard Reactions with Phthalides: A Classic Approach

One of the most direct and widely used methods for installing a substituent at the C-1 position is the reaction of an organomagnesium (Grignard) reagent with a phthalide (isobenzofuran-1(3H)-one). This reaction proceeds through the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the lactone. The resulting intermediate can then be subjected to reductive workup or cyclization to yield the desired 1-substituted 1,3-dihydroisobenzofuran.

The synthesis of Citalopram and Escitalopram often employs a sequential double Grignard addition to a suitably functionalized phthalide, such as 5-cyanophthalide.[1][3] This powerful one-pot procedure allows for the introduction of two different aryl or alkyl groups, leading to the formation of a diol intermediate which is then cyclized to form the phthalan ring.[3]

G cluster_0 Grignard Reaction on Phthalide Phthalide Phthalide Grignard_Reagent R-MgX Addition Nucleophilic Addition Intermediate Hemiacetal Intermediate Cyclization Acid-catalyzed Cyclization Product 1-Substituted 1,3-Dihydroisobenzofuran

Asymmetric Synthesis: Accessing Chiral Derivatives

Given that many biologically active molecules are chiral, the development of asymmetric methods for the synthesis of 1-substituted phthalans is of paramount importance. Organocatalysis has emerged as a powerful tool in this regard. Chiral Brønsted acids, such as phosphoric acids, can catalyze cascade reactions, for instance, an allylboration/oxo-Michael reaction of o-formyl chalcones, to afford chiral 1,3-disubstituted 1,3-dihydroisobenzofurans with high enantioselectivity.

Another elegant approach involves the use of cinchona alkaloid-based squaramide catalysts to promote intramolecular oxa-Michael reactions. This method allows for the asymmetric construction of an oxa-quaternary stereocenter, leading to 1,1-disubstituted-1,3-dihydroisobenzofurans in excellent yields and enantioselectivities. This stereospecific reaction provides a direct route to the core structure of (S)-citalopram.[4]

G cluster_1 Asymmetric Organocatalytic Synthesis Starting_Material Acyclic Precursor (e.g., o-formyl chalcone) Catalyst Chiral Organocatalyst (e.g., Squaramide) Reaction Asymmetric Intramolecular Cyclization Product Enantioenriched 1-Substituted Phthalan

Metal-Catalyzed Cyclization Reactions

Transition metal-catalyzed reactions offer a versatile and efficient means of constructing the phthalan ring system. Palladium-catalyzed reactions, in particular, have been extensively explored. For example, a regio- and stereo-selective construction of (Z)/(E) isomers of 1,3-dihydroisobenzofurans can be achieved via the Heck coupling of o-substituted tertiary alcohols with aryl bromides.[5] This method provides access to a diverse range of derivatives with good to excellent yields.[5]

Other transition metals, such as copper and nickel, have also been employed in the synthesis of dihydrobenzofurans, showcasing the broad utility of metal catalysis in this field.[5]

Spectroscopic and Structural Characterization

The unambiguous identification of 1-substituted 1,3-dihydroisobenzofuran derivatives relies on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. In the 1H NMR spectrum, the protons of the methylene group at the 3-position typically appear as a pair of doublets due to geminal coupling. The proton at the 1-position, being a benzylic ether proton, usually resonates in the range of 5.0-6.5 ppm, with its multiplicity depending on the neighboring protons. The aromatic protons provide information about the substitution pattern on the benzene ring.[6] 13C NMR spectroscopy is used to confirm the number and types of carbon atoms in the molecule. The carbon of the C-O bond at the 1-position typically appears in the range of 75-85 ppm.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The characteristic C-O-C stretching vibrations of the cyclic ether are typically observed in the region of 1050-1250 cm-1. The absence of a strong carbonyl absorption around 1760 cm-1 distinguishes the 1,3-dihydroisobenzofuran from its phthalide precursor.[7]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.[1][8]

Pharmacological Significance and Applications

The 1-substituted 1,3-dihydroisobenzofuran scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.

Antidepressant Activity

The most well-documented application of this class of compounds is in the treatment of depression. Citalopram and its S-enantiomer, Escitalopram, are potent and selective serotonin reuptake inhibitors (SSRIs). By blocking the serotonin transporter (SERT), they increase the concentration of serotonin in the synaptic cleft, thereby alleviating depressive symptoms. The cyano group at the 5-position of the phthalan ring is crucial for the high-affinity binding to SERT. Structure-activity relationship (SAR) studies have shown that modifications to the substituent at the 1-position can significantly impact potency and selectivity.

Anticancer Activity

Recent studies have highlighted the potential of 1,3-dihydroisobenzofuran derivatives as anticancer agents. Certain C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated significant antiproliferative activity against lymphoma and myeloid leukemia cell lines, with some derivatives showing higher potency than the established anticancer drug etoposide.[9] Dihydrobenzofuran derivatives isolated from natural sources have also exhibited anticancer activity against oral and lung cancer cell lines.[4] The mechanism of action is still under investigation but may involve the induction of apoptosis.[4]

Compound Type Cancer Cell Line Observed Activity Reference
C-3 functionalized isobenzofuran-1(3H)-onesU937 (lymphoma), K562 (myeloid leukemia)Potent antiproliferative activity, in some cases exceeding etoposide.[9]
Dihydrobenzofuran derivatives (natural)CAL 27 (oral cancer), NCI H460 (lung cancer)Significant anticancer activity, with induction of apoptosis.[4]
Benzofuran-pyrazole derivativesA2780 (ovarian cancer)Cytotoxic activity.[10]
Antimicrobial and Antifungal Activity

The phthalan scaffold has also been explored for its antimicrobial properties. Several 3-substituted isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[7] These compounds have shown efficacy against a range of pathogenic microbes, suggesting their potential as a new class of antimicrobial agents.[7]

Antioxidant Activity

Aryl-substituted phthalan derivatives isolated from endophytic fungi have demonstrated remarkable antioxidant activities, in some cases superior to that of ascorbic acid.[11][12][13] This antioxidant potential is attributed to the ability of the phenolic hydroxyl groups on the aromatic rings to scavenge free radicals. Theoretical studies have further elucidated the structure-activity relationships, providing insights for the design of more potent radical scavengers based on the dihydroisobenzofuran scaffold.[6]

Key Experimental Protocols

To facilitate further research in this area, we provide a detailed, exemplary protocol for the synthesis of a 1-aryl-1,3-dihydroisobenzofuran derivative.

Protocol: Synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram Precursor)

Causality: This protocol exemplifies the sequential Grignard addition and cyclization strategy, a cornerstone in the synthesis of many phthalan-based drugs. The use of 5-cyanophthalide as the starting material is strategic for introducing the key cyano group found in Citalopram. The two distinct Grignard reagents allow for the controlled, stepwise construction of the final carbon skeleton.

Materials:

  • 5-Cyanophthalide

  • 4-Fluorophenylmagnesium bromide (1 M solution in THF)

  • 3-(Dimethylamino)propylmagnesium chloride (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanesulfonyl chloride

  • Triethylamine

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 5-cyanophthalide (1.0 eq) and anhydrous THF. The solution is cooled to 0 °C in an ice bath.

  • First Grignard Addition: 4-Fluorophenylmagnesium bromide (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Second Grignard Addition: 3-(Dimethylamino)propylmagnesium chloride (1.2 eq) is then added dropwise at 0 °C over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude diol intermediate.

  • Cyclization: The crude diol is dissolved in toluene. The solution is cooled to 0 °C, and triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Workup and Purification: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the pure 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, IR, and HRMS to confirm its structure and purity.

Structure-Activity Relationships (SAR)

The biological activity of 1-substituted 1,3-dihydroisobenzofuran derivatives is highly dependent on the nature and position of the substituents.

  • At the 1-position: The substituent at this position plays a critical role in receptor binding and overall pharmacological effect. For SSRIs like Citalopram, the 4-fluorophenyl group is essential for high-affinity binding to the serotonin transporter.

  • On the Benzene Ring: Substitution on the benzene ring of the phthalan core can modulate potency, selectivity, and pharmacokinetic properties. The 5-cyano group in Citalopram is a key feature for its activity.

  • Stereochemistry at C-1: For chiral derivatives, the stereochemistry at the 1-position is often crucial for biological activity. For instance, (S)-Citalopram (Escitalopram) is significantly more potent as an SSRI than its (R)-enantiomer.

A deeper understanding of these SARs is vital for the rational design of new and improved therapeutic agents based on the 1,3-dihydroisobenzofuran scaffold.

Future Perspectives

The 1-substituted 1,3-dihydroisobenzofuran scaffold continues to be a rich source of novel therapeutic agents. Future research is likely to focus on:

  • Expansion of Therapeutic Applications: Exploring the potential of these derivatives in other disease areas, such as neurodegenerative disorders, inflammation, and infectious diseases.

  • Development of Novel Asymmetric Syntheses: Creating more efficient and scalable enantioselective methods to access chiral derivatives.

  • In-depth Mechanistic Studies: Elucidating the precise mechanisms of action for their anticancer and antimicrobial activities to guide the design of more potent and selective compounds.

The versatility and proven track record of the 1-substituted 1,3-dihydroisobenzofuran scaffold ensure its continued importance in the field of drug discovery and development for years to come.

References

  • Recent Advances in Phthalan and Coumaran Chemistry. PMC. [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. [Link]

  • In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][3][7]thiadiazoles. PMC. [Link]

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. [Link]

  • An Organocatalytic Highly Enantioselective Stereospecific Synthesis of 1,1‐Disubstituted‐1,3‐Dihydroisobenzofurans. ResearchGate. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]

  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. [Link]

  • Synthesis and Antibacterial Activity of New Phthalazine Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. [Link]

  • Antioxidant Aryl-Substituted Phthalan Derivatives Produced by Endophytic Fungus Cytospora rhizophorae. PubMed. [Link]

  • Antioxidant Aryl-Substituted Phthalan Derivatives Produced by Endophytic Fungus Cytospora rhizophorae. PMC. [Link]

  • Antioxidant Aryl-Substituted Phthalan Derivatives Produced by Endophytic Fungus Cytospora rhizophorae. Frontiers. [Link]

  • Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure-activity relationships, thermochemistry and kinetics. ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]

  • Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]

  • Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein Journal of Organic Chemistry. [Link]

  • A versatile and regiospecific synthesis of functionalized 1,3-diarylisobenzofurans. pubs.acs.org. [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors.. SciSpace. [Link]

  • Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1][3][9]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). PubMed. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Friedel-Crafts Cyclization for the Synthesis of Dihydrobenzofuran Acetic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic structure, forming the core of numerous natural products and synthetic compounds with significant biological properties.[1][2][3] Its rigid, planar framework serves as a versatile scaffold in drug discovery, with derivatives exhibiting anticancer, anti-inflammatory, and neuroprotective activities.[2][4][5] Specifically, dihydrobenzofuran-2-carboxylic acid and its acetic acid homologues are key intermediates in the development of potent and selective therapeutic agents, including subtype-selective PPARα agonists and GPR119 agonists.[6][7]

The construction of the dihydrobenzofuranone ring system is a critical step in accessing these valuable compounds. Among the various synthetic strategies, the intramolecular Friedel-Crafts acylation of phenoxyacetic acids stands out as a robust and widely adopted method. This guide provides an in-depth analysis of several key methodologies for achieving this transformation, focusing on the causality behind reagent selection and providing detailed, field-proven protocols for researchers in medicinal chemistry and process development.

The Core Mechanism: Intramolecular Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, proceeding via electrophilic aromatic substitution.[8][9] In the context of dihydrobenzofuran synthesis, the reaction is performed intramolecularly. The process begins with the activation of the carboxylic acid of a phenoxyacetic acid substrate by a strong Brønsted or Lewis acid. This generates a highly reactive acylium ion electrophile.[10][11] The adjacent, electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to forge a new carbon-carbon bond and form a five-membered ring. The reaction is completed by deprotonation, which restores aromaticity and yields the target 2,3-dihydrobenzofuran-3-one.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Cyclization (Electrophilic Aromatic Substitution) Start Phenoxyacetic Acid Acylium Resonance-Stabilized Acylium Ion Start->Acylium + H⁺ H2O H₂O Acylium->H2O - H₂O Acylium_ion_2 Acylium Ion Catalyst Acid Catalyst (PPA, Eaton's Reagent, etc.) Catalyst->Start Sigma Sigma Complex (Arenium Ion) Acylium_ion_2->Sigma Nucleophilic attack by aromatic ring Product Dihydrobenzofuran-3-one Sigma->Product - H⁺ (Restores Aromaticity) G start_node start_node process_node process_node choice_node choice_node end_node end_node A Start: Substituted Phenoxyacetic Acid B Choose Cyclization Reagent A->B C1 Method 1: Add to hot PPA B->C1 PPA C2 Method 2: Add Eaton's Reagent B->C2 Eaton's C3 Method 3: Add MSA B->C3 MSA D1 Heat (80-120°C) C1->D1 D2 Heat (60-80°C) C2->D2 D3 Heat (80-110°C) C3->D3 E Reaction Monitoring (TLC / LC-MS) D1->E D2->E D3->E F Quench on Ice E->F G Aqueous Workup & Solvent Extraction F->G H Purification (Recrystallization / Chromatography) G->H I Final Product: Dihydrobenzofuran-3-one H->I

Sources

Application Notes & Protocols: Mechanism and Synthesis of Isobenzofurans via Acetic Acid Side-Chain Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-IBF-2602-01

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the formation of the isobenzofuran ring system through the intramolecular cyclization of precursors bearing acetic acid side chains. We delve into the underlying reaction mechanism, explore the critical parameters influencing the transformation, and provide detailed, field-tested protocols for the synthesis and characterization of these valuable heterocyclic scaffolds. The methodologies described herein are designed to be robust and adaptable, serving as a foundational resource for projects requiring access to substituted isobenzofurans and their derivatives, which are prevalent in biologically active molecules and natural products.[1][2]

Introduction: The Significance of the Isobenzofuran Core

Isobenzofurans are a class of heterocyclic compounds characterized by a fused benzene and furan ring system. While the parent isobenzofuran is highly reactive and prone to dimerization, its derivatives, particularly isobenzofuran-1(3H)-ones (commonly known as phthalides), are stable and represent a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3] These structures are integral to a wide array of compounds exhibiting diverse biological activities, including antifungal, analgesic, and antitumor properties.[1]

The synthetic challenge lies in the controlled construction of this ring system. One elegant and atom-economical approach is the intramolecular cyclization of ortho-substituted benzene rings. This guide focuses specifically on the acid-catalyzed cyclodehydration of precursors like (2-acylphenyl)acetic acids to form a substituted isobenzofuran ring, a transformation that proceeds through a nuanced mechanistic pathway. Understanding this mechanism is paramount for optimizing reaction conditions and achieving high yields of the desired product.

The Reaction Mechanism: An In-Depth Analysis

The formation of an isobenzofuran ring from a precursor with an ortho-acyl group and an acetic acid side chain is fundamentally an intramolecular acid-catalyzed cyclization followed by dehydration. The most common substrate for this transformation is a (2-acylphenyl)acetic acid.

The reaction proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the most basic site, the carbonyl oxygen of the ortho-acyl group, by an acid catalyst (e.g., H₂SO₄, TsOH). This step significantly increases the electrophilicity of the carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The carboxylic acid group of the acetic acid side chain, although a weak nucleophile, attacks the highly electrophilic protonated carbonyl carbon. This is a key ring-forming step, resulting in a five-membered cyclic intermediate. This type of intramolecular reaction is a common strategy for forming lactones.[4]

  • Proton Transfer: A proton is transferred from the newly formed hydroxyl group to one of the existing hydroxyls, converting it into a good leaving group (H₂O).

  • Dehydration: The departure of a water molecule leads to the formation of a resonance-stabilized carbocation.

  • Deprotonation/Tautomerization: The final step involves either the deprotonation to form an exocyclic double bond or tautomerization to yield the aromatic isobenzofuran ring, depending on the desired final product structure. For the formation of a stable phthalide, the process is best described as an intramolecular esterification or lactonization.

Mechanistic Diagram

The following diagram illustrates the proposed acid-catalyzed pathway from a (2-formylphenyl)acetic acid precursor to an isobenzofuran-1(3H)-one (phthalide).

Caption: Proposed mechanism for acid-catalyzed cyclization.

Key Factors Influencing the Reaction

Achieving high yields and purity requires careful control over several experimental parameters. The interplay of these factors determines the reaction rate and the prevalence of side reactions.

ParameterInfluence on Reaction & Expert InsightsRecommended Range
Acid Catalyst Strong protic acids (H₂SO₄, p-TsOH) are effective. Lewis acids (e.g., BF₃·OEt₂) can also promote cyclization.[5] The choice depends on substrate tolerance. Expertise: Polyphosphoric acid (PPA) is an excellent choice as it serves as both a catalyst and a dehydrating agent, driving the equilibrium forward.[6]0.1 - 1.0 equivalents (catalytic to stoichiometric)
Solvent A non-nucleophilic, high-boiling solvent is ideal to facilitate dehydration. Toluene or xylene allows for azeotropic removal of water using a Dean-Stark apparatus. For PPA, no additional solvent is needed.Toluene, Xylene, or neat (with PPA)
Temperature The reaction typically requires elevated temperatures to overcome the activation energy for both cyclization and dehydration.80 - 140 °C
Concentration Under high dilution conditions, intramolecular reactions are favored over intermolecular polymerization. However, excessively low concentrations can slow the reaction rate.0.05 - 0.2 M

Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should consider small-scale trials to optimize conditions for their specific substrate.

Protocol 4.1: General Procedure using p-Toluenesulfonic Acid (p-TsOH) in Toluene

This method is effective for many substrates and utilizes a Dean-Stark apparatus to remove water, which is a critical byproduct.[7]

Materials:

  • (2-Acylphenyl)acetic acid derivative (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 - 0.2 eq)

  • Toluene (to achieve 0.1 M concentration)

  • Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried to remove residual moisture.

  • Reagent Addition: To the flask, add the (2-acylphenyl)acetic acid derivative, p-TsOH·H₂O, and toluene.

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when water collection ceases and the starting material is no longer visible by TLC. (Typical duration: 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 4.2: Procedure using Polyphosphoric Acid (PPA)

This solvent-free method is highly effective for less reactive substrates.[6]

Materials:

  • (2-Acylphenyl)acetic acid derivative (1.0 eq)

  • Polyphosphoric acid (PPA) (10x weight of substrate)

  • Round-bottom flask, magnetic stirrer, heating mantle, ice bath

  • Crushed ice, Sodium bicarbonate (NaHCO₃)

Procedure:

  • Setup: In a round-bottom flask, add the (2-acylphenyl)acetic acid derivative.

  • Reagent Addition: Carefully add the PPA. The mixture will be viscous.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC. (Typical duration: 1-3 hours).

  • Workup:

    • CRITICAL STEP: Cool the flask to room temperature, then place it in an ice bath. Very slowly and carefully, pour the viscous reaction mixture onto a large amount of crushed ice in a beaker with stirring. This quenching step is highly exothermic.

    • Once the PPA is hydrolyzed, neutralize the aqueous solution by the slow addition of solid NaHCO₃ until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product as described in Protocol 4.1.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Protocol (4.1 or 4.2) reagents Weigh Substrate & Catalyst start->reagents setup Assemble Dry Glassware reagents->setup mix Combine Reagents & Solvent (if any) setup->mix heat Heat to Target Temperature mix->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench & Neutralize cool->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography or Recrystallization) dry->purify char Characterize Product (NMR, MS, IR) purify->char end Pure Isobenzofuran Product char->end

Caption: General experimental workflow for isobenzofuran synthesis.

Characterization of Products

Confirmation of the isobenzofuran-1(3H)-one structure is typically achieved through standard spectroscopic methods:

  • ¹H NMR: Expect to see the disappearance of the carboxylic acid proton signal (-COOH) and the appearance of a characteristic signal for the methylene protons (CH₂) of the furanone ring, typically around 5.0-5.5 ppm.

  • ¹³C NMR: The most telling signal is the appearance of the lactone carbonyl carbon, typically in the range of 170-175 ppm.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch characteristic of a five-membered lactone (γ-lactone), which typically appears at a higher frequency (around 1760-1780 cm⁻¹) than that of an open-chain carboxylic acid.

  • Mass Spectrometry: Provides the molecular weight of the product, confirming the loss of a molecule of water (18 Da) from the starting material.

Troubleshooting and Field Insights

  • Problem: Low or no conversion.

    • Insight: The starting material may be insufficiently activated, or water may not be effectively removed. Ensure the catalyst is active and, if using Protocol 4.1, that the Dean-Stark trap is functioning correctly. For stubborn substrates, switch to the more powerful PPA method (Protocol 4.2).

  • Problem: Formation of a dark, polymeric tar.

    • Insight: This suggests intermolecular side reactions are dominating. This can be caused by temperatures that are too high or concentrations that are not dilute enough. Reduce the reaction temperature and/or increase the solvent volume.

  • Problem: Difficult workup with PPA.

    • Insight: The quenching of PPA is the most critical step of Protocol 4.2. Failure to adequately cool the reaction mixture before quenching can lead to violent boiling and decomposition. Pouring the mixture onto ice, rather than adding water to the mixture, is essential for safety and control.

References

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology (IMJST).
  • Routes to access 3,3‐disubstituted isobenzofuranones.
  • Regio- and Chemoselective Synthesis of 3-(Dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines via Tandem Alkynyl Prins- and Intramolecular Oxycyclization Reactions. The Journal of Organic Chemistry.
  • Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives.
  • Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. Semantic Scholar.
  • Recent Progress in the Synthesis of 2-Benzofuran-1(3H)-one. Chinese Journal of Organic Chemistry. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. PMC. [Link]

  • Acid Derivatives I Lactone Formation I IITian Faculty. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Sticky Isobenzofuran Acid Oils

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Organic Synthesis Division) Ticket ID: ISO-PUR-009 Subject: Troubleshooting viscous oils, streaking, and polymerization in isobenzofuran acid derivatives.

Executive Summary: The "Tar" Paradox

User Query: "I am synthesizing an isobenzofuran derivative containing a carboxylic acid moiety. The product is a sticky, amber oil that refuses to crystallize. Flash chromatography results in streaking, and the compound seems to degrade (darken) upon standing. How do I purify this?"

Scientist's Analysis: Isobenzofurans are notorious for their high reactivity (10


 electron system) and tendency to polymerize into amorphous "tars" or oils [1, 2]. When you add a carboxylic acid moiety, you introduce strong hydrogen bonding and potential zwitterionic character, which further prevents crystal lattice formation. The "stickiness" is likely a combination of:
  • Oligomerization: Slow polymerization of the isobenzofuran core [3].

  • Solvent Trapping: Viscous oils trap solvent molecules, mimicking impurities.

  • Hydrogen Bonding: Random H-bond networks prevent ordered packing.

This guide provides three field-proven strategies to break this cycle: Salt Formation (The Magic Bullet) , Dry Column Vacuum Chromatography (DCVC) , and pH-Switch Extraction .

Decision Matrix: Select Your Strategy

Before proceeding, determine the stability and quantity of your material.

PurificationStrategy Start START: Characterize Sticky Oil StabilityCheck Is the Isobenzofuran Core Stable? Start->StabilityCheck Stable Yes (e.g., Diels-Alder Adduct or Precursor) StabilityCheck->Stable Stable Unstable No (Transient/Reactive) StabilityCheck->Unstable Rapid Darkening ImpurityCheck Is the main impurity neutral (polymer/starting material)? Stable->ImpurityCheck Salt STRATEGY A: DCHA Salt Formation (Crystallization) Trapping STRATEGY B: In Situ Trapping (Do not isolate) Unstable->Trapping Must react immediately ImpurityCheck->Salt High Purity (>80%) BackExtract STRATEGY C: Acid-Base Back-Extraction ImpurityCheck->BackExtract Neutral Impurities Present DCVC STRATEGY D: Dry Column Vacuum Chromatography (DCVC) ImpurityCheck->DCVC Complex Mixture

Figure 1: Strategic decision tree for handling sticky isobenzofuran acids. Select the path based on compound stability and impurity profile.

Troubleshooting Guides & Protocols
Strategy A: The "Magic Bullet" – Dicyclohexylamine (DCHA) Salts

Best For: Turning non-crystalline acidic oils into nice, filterable solids.

The Science: Carboxylic acids that are oils often fail to crystallize because of rotational freedom. Dicyclohexylamine (DCHA) is a bulky, lipophilic base. When it protonates your acid, it forms a large, rigid cation-anion pair. The "greasy" cyclohexyl rings facilitate packing into a crystal lattice, effectively "freezing" your oil into a solid [4, 5].

Protocol:

  • Dissolution: Dissolve your sticky oil (1.0 eq) in a minimal amount of Ethyl Acetate or Diethyl Ether .

  • Addition: Add DCHA (1.05 eq) dropwise with vigorous stirring.

  • Observation:

    • Ideal: A white precipitate forms immediately.

    • Common: The solution warms slightly.[1] If no solid forms after 10 mins, add a non-polar anti-solvent (Hexanes or Pentane) dropwise until cloudy.

  • Crystallization: Cool to 4°C or -20°C overnight.

  • Isolation: Filter the solid. Wash with cold hexanes.

  • Recovery (Critical): To get your free acid back, suspend the salt in EtOAc and wash with 1M HCl (or 10% H3PO4 if acid-sensitive). The DCHA stays in the water (as hydrochloride); your pure acid moves to the organic layer.

Expert Tip: If DCHA fails, try Cyclohexylamine (CHA) or Adamantanamine . Different steric bulks fit different lattices.

Strategy B: Dry Column Vacuum Chromatography (DCVC)

Best For: Viscous oils that streak on flash columns or clog the frit.

The Problem with Flash: Viscous oils do not load evenly on flash columns. They dissolve slowly, causing "band tailing" (streaking) which ruins separation.

The DCVC Solution: DCVC uses suction (vacuum) to pull solvent down and sucks the silica dry between fractions.[2] This prevents diffusion and allows high-resolution separation of viscous loads [6, 7].

Protocol:

  • Column Setup: Use a sintered glass funnel (porosity 3).[3][4] Pack with TLC-grade Silica (15-40 µm), not flash silica. Pack it dry, compacting it hard.

  • Loading: Dissolve your oil in DCM, mix with Celite (1:2 ratio), and rotovap to a dry powder. Pour this powder on top of the silica bed.

  • Elution:

    • Prepare a gradient (e.g., 0% to 50% EtOAc in Heptane).

    • Pour the first fraction (e.g., 100% Heptane) onto the column.[4]

    • Apply vacuum.[1][3][4][5][6][7] Suck until the silica looks dry (cracks may appear—this is okay in DCVC, unlike flash).

    • Stop vacuum. Add next fraction. Repeat.

  • Modifier: Since you have an acid, add 0.5% Acetic Acid to your eluents to suppress ionization and prevent streaking.

Strategy C: Acid-Base Back-Extraction (The Cleanup)

Best For: Removing neutral polymers (poly-isobenzofuran) from your acidic product.

The Logic: Isobenzofuran polymers are generally neutral hydrocarbons/polyethers. Your product is an acid.[1] We can use this pKa difference to wash away the "tar."

BackExtraction Mix Crude Oil (Acid + Neutral Tar) BaseStep Add 1M NaOH (pH > 10) Mix->BaseStep Sep1 Separation 1 BaseStep->Sep1 OrgLayer Organic Layer (Contains Tar/Polymer) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Carboxylate) Sep1->AqLayer Keep AcidStep Acidify with HCl (pH < 3) AqLayer->AcidStep Extract Extract with EtOAc AcidStep->Extract Final Pure Acid Product Extract->Final

Figure 2: The "Back-Extraction" workflow to isolate acidic products from neutral polymeric byproducts.

Protocol:

  • Dissolve crude oil in Ethyl Acetate .

  • Extract with saturated NaHCO3 (mild) or 1M NaOH (strong). Note: Watch for emulsions; use brine if needed.

  • Discard the organic layer (this contains the non-acidic tar).

  • Acidify the aqueous layer carefully with 1M HCl to pH 2.

  • Extract the now-cloudy aqueous layer with fresh Ethyl Acetate.

  • Dry (MgSO4) and concentrate.

Frequently Asked Questions (FAQs)

Q: My compound decomposes on silica even with acetic acid. What now? A: Silica is slightly acidic and abrasive. Isobenzofurans are acid-sensitive. Switch to Neutral Alumina (Grade III). It is much gentler. Alternatively, use Florisil . If chromatography is unavoidable, keep the column cold (run in a cold room) and minimize contact time.

Q: I see two spots on TLC that merge. Is this an isomer? A: If your isobenzofuran acid is a lactol precursor (e.g., hydroxy-phthalide), you are likely seeing the open/closed equilibrium or diastereomers. This is thermodynamic. Do not try to separate them; they will re-equilibrate. Trap the open form immediately or reduce it to a stable diol if possible.

Q: Can I distill this oil? A: Do not distill. Isobenzofurans and their precursors are thermally unstable. Heating will accelerate the retro-Diels-Alder (if applicable) or polymerization [3]. Kugelrohr distillation might work for very simple, stable analogs, but it is high-risk.

Q: The DCHA salt formed a gel, not a crystal. A: This is "oiling out."

  • Re-dissolve the gel by heating gently.

  • Add a "seed crystal" if you have one (or scratch the glass).

  • Add more anti-solvent (Hexane) very slowly.

  • Sonication: A brief pulse of ultrasound can induce nucleation in stubborn gels.

Data Summary: Solvent Selection Table
SolventApplicationRisk LevelNotes
Ethyl Acetate Dissolution / ExtractionLowGood universal solvent.
Dichloromethane (DCM) Loading / ExtractionMediumCan induce polymerization in sensitive furans due to trace HCl. Pass through basic alumina first.
Hexanes/Pentane Anti-solvent / TriturationLowEssential for forcing oils into solids.
Methanol ChromatographyHighNucleophilic; can react with isobenzofurans to form acetals. Use with caution.
Acetic Acid (0.5%) Mobile Phase ModifierMediumEssential for acids, but keep concentration low to avoid degradation.
References
  • Fieser, L. F., & Haddadin, M. J. (1964).[8] Isobenzofuran, a Transient Intermediate.[8][9] Journal of the American Chemical Society, 86(10), 2081–2082.

  • Chowdhury, S., & Schrock, R. R. (2025). Structure and Morphology of Poly(isobenzofuran) Films. MIT Research Repository. 9

  • Lipshutz, B. H. (1986). Five-Membered Heteroaromatic Rings as Intermediates in Organic Synthesis.[10] Chemical Reviews, 86(5), 795-819.

  • BenchChem Technical Support. (2025). The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH.[11] 11

  • Bachem Technical Guides. (2021). Conversion of a DCHA salt to the free acid. 7

  • Pedersen, D. S., & Rosenbohm, C. (2001). Dry Column Vacuum Chromatography. Synthesis, 2001(16), 2431-2434.
  • Curly Arrow Blog. (2006). A Short guide to Dry Column Vacuum Chromatography (DCVC). 3[12][13][14]

Disclaimer: This guide assumes standard laboratory safety protocols. Isobenzofurans are potent sensitizers; always work in a fume hood.

Sources

Controlling pH sensitivity during dihydrobenzofuran workup

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling pH Sensitivity for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and natural products, valued for its diverse biological activities.[1][2] However, its heterocyclic nature imparts a significant sensitivity to pH that can complicate reaction workups, leading to product degradation, inconsistent yields, and purification challenges. This guide provides expert-driven troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of handling these sensitive molecules.

Troubleshooting Guide

Q1: My dihydrobenzofuran product is decomposing during a standard aqueous workup. What is happening and how can I prevent it?

A1: Decomposition during aqueous workup is a classic sign that the pH of your aqueous phase is outside the stability window for your specific dihydrobenzofuran derivative. The core structure is susceptible to both acidic and basic conditions, leading to distinct degradation pathways.

  • Under Acidic Conditions (pH < 6): The ether oxygen of the dihydrofuran ring can be protonated. This activation facilitates nucleophilic attack by water or other nucleophiles present, leading to ring-opening.[3][4] This is particularly problematic if your reaction quench involves strong mineral acids like HCl or H2SO4.[5]

  • Under Basic Conditions (pH > 8): Strong bases can promote elimination reactions if a suitable leaving group is present on the dihydrofuran ring. Furthermore, if there are stereocenters adjacent to acidic protons, base-mediated epimerization can occur, leading to a loss of stereochemical integrity.

Immediate Solutions:

  • Use Buffered Washes: Instead of water or strong acid/base solutions, wash your organic layer with mildly acidic or basic buffers. Saturated aqueous ammonium chloride (NH4Cl) is a mildly acidic buffer ideal for quenching organometallic reagents.[6][7] Saturated aqueous sodium bicarbonate (NaHCO3) is a weak base perfect for neutralizing trace acids without causing base-mediated decomposition.[8]

  • Employ Brine Washes: A wash with saturated sodium chloride (brine) can help to remove bulk water from the organic layer and break up emulsions, minimizing the contact time your product has with the aqueous phase.[8]

  • Minimize Contact Time: Perform extractions quickly and efficiently. Do not let the biphasic mixture sit in the separatory funnel for extended periods.

Q2: I'm observing significant byproduct formation after quenching my reaction. What are the likely side reactions?

A2: The byproducts you are observing are likely the result of the degradation mechanisms mentioned above. The specific outcome depends heavily on your substrate and the pH environment.

  • Acid-Catalyzed Degradation: The initial ring-opening can generate a carbocation or a resonance-stabilized intermediate. This can then undergo rearrangement, elimination, or react with other nucleophiles in the mixture, leading to a complex array of byproducts.

  • Base-Mediated Degradation: Besides simple elimination, strong bases can induce more complex rearrangements or condensation reactions, especially if enolizable protons are present on substituents.

The diagram below illustrates these general degradation pathways.

G cluster_acid Acidic Conditions (pH < 6) cluster_base Basic Conditions (pH > 8) DHBF_acid Dihydrobenzofuran Protonated Protonated Ether DHBF_acid->Protonated + H+ RingOpened Ring-Opened Intermediate (e.g., Carbocation) Protonated->RingOpened Ring Opening Byproducts_acid Rearrangement, Elimination, or Polymerization Products RingOpened->Byproducts_acid DHBF_base Dihydrobenzofuran (with appropriate substituents) Deprotonated Anionic Intermediate DHBF_base->Deprotonated + B- Byproducts_base Elimination or Epimerization Products Deprotonated->Byproducts_base

Caption: General degradation pathways for dihydrobenzofurans under acidic and basic conditions.

Q3: My reaction yield is inconsistent upon scale-up. Could the workup be the culprit?

A3: Absolutely. Workup issues are a common cause of inconsistency when moving from small-scale to larger-scale reactions. During a large-scale quench, inefficient mixing can create localized "hot spots" of very high or low pH.[5] Even if the final bulk pH is acceptable, your product may have been exposed to destructive conditions during the addition of the quenching agent.

Scale-Up Strategies:

  • Reverse Quench: Instead of adding the aqueous quench solution to your reaction mixture, slowly add your reaction mixture to a well-stirred, pre-cooled vessel containing the quench solution. This ensures that the reactive species from your reaction are immediately exposed to a large excess of the buffering agent, preventing pH excursions.

  • Use a Slurry: For highly sensitive compounds, consider quenching with a slurry of a mild solid reagent, such as solid sodium bicarbonate or ammonium chloride in an organic solvent. This provides a large surface area for neutralization without introducing a large volume of water.

  • Temperature Control: Always perform quenches at a reduced temperature (e.g., 0 °C) to dissipate any heat generated and slow the rate of potential degradation reactions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working up a reaction containing a dihydrobenzofuran?

A1: While the ideal pH is substrate-dependent, a general "safe zone" for most dihydrobenzofurans is between pH 6 and pH 8 . This near-neutral environment minimizes the risk of both acid-catalyzed ring-opening and base-mediated elimination or epimerization. It is always advisable to perform a small-scale stability test on your specific compound if you anticipate handling a large quantity.

pH RangePotential Risk for DihydrobenzofuransRecommended Action
< 4 High risk of rapid decomposition via ring-opening.Avoid completely.
4 - 6 Moderate risk of slow decomposition.Use with caution, minimize contact time.
6 - 8 Optimal Stability Zone. Ideal for all washes and extractions.
8 - 10 Moderate risk of elimination/epimerization for sensitive substrates.Use with caution, especially with strong bases.
> 10 High risk of rapid decomposition for sensitive substrates.Avoid completely unless the molecule is known to be robust.

Q2: Which buffered solutions are recommended for dihydrobenzofuran workups?

A2: The choice of buffer depends on the nature of the reaction you are quenching.

  • Saturated Sodium Bicarbonate (NaHCO₃): The go-to choice for neutralizing acidic reaction mixtures. It is a weak base, ensuring the pH does not rise excessively.[8] Be cautious when adding it to acidic solutions, as the evolution of CO₂ gas can cause pressure buildup in a sealed vessel.[7]

  • Saturated Ammonium Chloride (NH₄Cl): An excellent choice for quenching reactions involving organometallics (e.g., Grignard reagents, organolithiums) or metal hydrides (e.g., LiAlH₄).[7] It is weakly acidic (pH ~4.5-5.5), which is effective for hydrolyzing metal salts without exposing the product to strong acid.

  • Phosphate-Buffered Saline (PBS): A precisely formulated buffer that maintains a physiological pH (~7.4). While less common in standard organic synthesis, it can be invaluable for extremely sensitive compounds destined for biological assays where maintaining strict pH control is paramount.

Q3: Are there alternatives to traditional aqueous workups for highly sensitive dihydrobenzofurans?

A3: Yes. When a dihydrobenzofuran is too unstable for even the mildest aqueous conditions, non-aqueous workups are the preferred method.

Method: Filtration Through an Inert Plug This technique avoids a liquid-liquid extraction entirely. The entire crude reaction mixture is concentrated and then passed through a short plug of an inert solid adsorbent like silica gel, Celite®, or Florisil®.[9] Polar byproducts and inorganic salts are retained by the adsorbent, while the less polar dihydrobenzofuran product is eluted with an organic solvent. This method is fast, efficient, and completely avoids exposure to an aqueous phase.

G Start Crude Reaction Mixture (in organic solvent) Concentrate Concentrate in vacuo (remove reaction solvent) Start->Concentrate Redissolve Redissolve residue in a minimal amount of non-polar solvent (e.g., Hexane/EtOAc) Concentrate->Redissolve Load Load redissolved mixture onto the plug Redissolve->Load PreparePlug Prepare short plug of Silica Gel or Celite® in a fritted funnel or pipette Elute Elute product with appropriate solvent Load->Elute Collect Collect purified product filtrate Elute->Collect End Concentrate filtrate to obtain pure product Collect->End

Caption: Workflow for a non-aqueous workup using an inert plug.

Detailed Experimental Protocols

Protocol 1: pH-Controlled Buffered Aqueous Workup

  • Cooling: Once the reaction is complete (as determined by TLC or LCMS), cool the reaction vessel to 0 °C in an ice-water bath. This minimizes the rate of potential side reactions during the quench.[5]

  • Quenching: While stirring vigorously, slowly add a pre-chilled, saturated aqueous solution of either NaHCO₃ (to neutralize acid) or NH₄Cl (to quench reactive metals) dropwise. Monitor for any gas evolution or exotherm.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. If the organic solvent is less dense than water (e.g., diethyl ether, ethyl acetate), the organic layer will be on top. If it is denser (e.g., dichloromethane, chloroform), it will be on the bottom.

  • Extraction: Separate the layers. Extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.

  • Washing: Combine all organic layers and wash sequentially with:

    • The same buffered solution used for the quench (1x).

    • Deionized water (1x) to remove salts.

    • Saturated brine (1x) to remove the majority of dissolved water.[8]

  • Drying: Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Stir for 15-30 minutes.[8]

  • Isolation: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by chromatography or crystallization.

Protocol 2: Non-Aqueous Workup via Silica Gel Plug

  • Concentration: Once the reaction is complete, remove the reaction solvent using a rotary evaporator to obtain a crude oil or solid.

  • Plug Preparation: Place a small cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand (~0.5 cm) followed by the desired amount of silica gel (typically 5-10 times the mass of the crude material). Top with another layer of sand.

  • Loading: Redissolve the crude material in a minimal amount of a non-polar solvent (e.g., dichloromethane or 10% ethyl acetate in hexanes). Carefully apply this solution to the top of the prepared silica plug.

  • Elution: Add elution solvent to the top of the plug and use gentle positive pressure (e.g., from a pipette bulb) to push the solvent through the silica. Collect the eluent in fractions.

  • Analysis: Monitor the collected fractions by TLC to determine which ones contain the desired product.

  • Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified dihydrobenzofuran.

References

  • Oreate AI Blog. (2026, January 7). Understanding the Acid Workup: A Key Step in Organic Chemistry.
  • Not Voodoo. Organic Reaction Workup Formulas for Specific Reagents.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • University of Rochester, Department of Chemistry.
  • ResearchGate. The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond.
  • CHIMIA.
  • MDPI. (2024, May 15). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach.
  • RSC Publishing. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.

Sources

Validation & Comparative

HPLC Method Validation for 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: Legacy vs. Core-Shell Technologies

Executive Summary & Compound Context[1][2][3][4]

The analysis of 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid (CAS: 4646-63-3) is critical in the process control of antidepressant manufacturing (e.g., Citalopram/Escitalopram). This molecule, often formed via the hydrolysis of phthalide intermediates or Grignard side-reactions, presents specific chromatographic challenges due to its ionizable carboxylic acid moiety and moderate polarity.

This guide compares two distinct analytical approaches:

  • Method A (Legacy): A robust, pharmacopeial-style method using a fully porous 5 µm C18 column with phosphate buffer.

  • Method B (Modern): An optimized high-throughput method using a 2.7 µm Core-Shell C18 column with volatile acidic modifiers.

The Analyte Profile
  • Chemical Structure: A bicyclic phthalan ring with a pendant acetic acid group.

  • Critical Quality Attribute (CQA): Tailing Factor (

    
    ). The free carboxylic acid tends to interact with free silanols on the silica support, leading to peak tailing if pH is not controlled.
    
  • pKa: Approximately 4.2.

  • Detection: UV active (Benzene ring), typically monitored at 210–230 nm.

Synthesis & Impurity Context (Visualized)

Understanding the origin of the analyte is essential for specificity testing. The diagram below illustrates the synthesis context and potential interference points.

SynthesisContext Phthalide 5-Cyanophthalide (Precursor) Grignard Grignard Reaction Phthalide->Grignard Primary Route Target 2-(1,3-Dihydro-2-benzofuran-1-yl) acetic acid (THE ANALYTE) Phthalide->Target Side Reaction (Reductive Hydrolysis) Citalopram Citalopram/Escitalopram (API) Grignard->Citalopram Synthesis Target->Citalopram Process Impurity Hydrolysis Hydrolysis (Degradation) Citalopram->Hydrolysis Stress Conditions Hydrolysis->Target Degradant Formation

Figure 1: Formation pathways of 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid in the context of SSRI synthesis.

Method Comparison: Protocols & Performance

Method A: The Legacy Standard (Robustness Focus)

This method relies on high buffer capacity (Phosphate) to suppress silanol activity and maintain the acid in its non-ionized form. It is extremely stable but incompatible with Mass Spectrometry (MS) and suffers from long run times.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or equivalent).

  • Mobile Phase A: 50 mM Potassium Phosphate Buffer (pH 2.8).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient: Isocratic 60:40 (Buffer:ACN) or shallow gradient.

  • Detection: UV @ 225 nm.

  • Temperature: 30°C.

Method B: The Modern Optimized (Efficiency Focus)

This method utilizes Core-Shell (Fused-Core) technology. The solid core reduces longitudinal diffusion (Van Deemter A-term), providing UHPLC-like performance at standard backpressures. We use Formic Acid to allow for potential MS-coupling.

  • Column: Core-Shell C18, 100 x 3.0 mm, 2.7 µm (e.g., Phenomenex Kinetex or Waters Cortecs).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 0.8 mL/min.[3]

  • Gradient:

    • 0.0 min: 20% B

    • 5.0 min: 60% B

    • 5.1 min: 20% B

    • 7.0 min: Stop

  • Detection: UV @ 225 nm (or MS ESI+).

  • Temperature: 40°C.

Comparative Data Summary
ParameterMethod A (Legacy)Method B (Modern)Impact
Run Time 15 - 20 mins< 7 mins3x Throughput Increase
Tailing Factor (

)
1.3 - 1.51.0 - 1.1Sharper Peaks (Better Sensitivity)
Theoretical Plates (N) ~8,000~18,000Higher Resolution
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mLImproved Sensitivity
Solvent Consumption ~15-20 mL/run~5 mL/runGreen Chemistry / Cost Savings
MS Compatibility No (Non-volatile salts)Yes (Volatile acid)Future-Proofing

Validation Protocol (ICH Q2(R1) Aligned)

To validate Method B (Modern) for purity analysis, follow this self-validating workflow.

Phase 1: System Suitability (Daily Check)

Before any sample run, inject the System Suitability Solution (Analyte + nearest eluting impurity, typically Phthalide precursor).

  • Requirement: Resolution (

    
    ) > 2.0 between Analyte and Impurity.
    
  • Requirement: Tailing Factor (

    
    ) < 1.5 for the acid peak.
    
  • Requirement: RSD of peak area < 1.0% (n=5 injections).

Phase 2: Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradants.

  • Acid Hydrolysis: Treat sample with 0.1N HCl at 60°C for 2 hours.

  • Oxidation: Treat with 3%

    
    .
    
  • Analysis: Verify peak purity using Diode Array Detector (DAD) software (Peak Purity Angle < Peak Purity Threshold).

Phase 3: Linearity & Range

Prepare a stock solution of the standard (1.0 mg/mL in Methanol). Dilute to 6 levels:

  • Levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the target concentration.

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    0.999.
Phase 4: Accuracy (Recovery)

Spike the analyte into the sample matrix (or placebo) at three levels (50%, 100%, 150%).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting Logic (Visualized)

When the method fails (e.g., peak tailing or drift), use this logic flow to diagnose the root cause without guessing.

Troubleshooting Start Problem: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH (Must be < 3.0) Start->CheckPH NewBuffer Remake Buffer Ensure pH < pKa - 1 CheckPH->NewBuffer pH Incorrect CheckCol Check Column History CheckPH->CheckCol pH OK CleanCol Wash Column (High Organic / Low pH) CheckCol->CleanCol Old Column ReplaceCol Replace Column (Void/Channeling) CheckCol->ReplaceCol Very Old (>1000 inj) SampleSolvent Check Sample Diluent CheckCol->SampleSolvent New Column AdjustDiluent Match Diluent to Initial Mobile Phase SampleSolvent->AdjustDiluent Strong Solvent Effect

Figure 2: Troubleshooting decision tree for carboxylic acid tailing issues.

Scientific Rationale (The "Why")

The pH Criticality

The analyte is a carboxylic acid (


).
  • At pH > 4.2: The molecule exists as

    
    . The negatively charged carboxylate interacts strongly with positively charged metals or protonated silanols on the silica surface, causing severe tailing and retention time instability.
    
  • At pH < 3.0: The molecule is protonated (

    
    ). It behaves as a neutral, non-polar species, interacting purely via hydrophobic partition with the C18 ligands. This yields sharp, symmetrical peaks.
    
    • Reference: This follows the Henderson-Hasselbalch principles applied to chromatography [1].

The Core-Shell Advantage

Method B uses Core-Shell particles (2.7 µm). These particles have a solid silica core (1.7 µm) and a porous shell (0.5 µm).

  • Mass Transfer: The diffusion path for the molecule to enter and exit the pore is shorter than in fully porous 5 µm particles.

  • Result: This minimizes the

    
    -term in the Van Deemter equation, allowing for higher flow rates without losing resolution [2].
    

References

  • International Conference on Harmonisation (ICH). (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Gritti, F., & Guiochon, G. (2012). Speed-resolution properties of core-shell columns. Journal of Chromatography A. [Link]

  • PubChem. (n.d.). Compound Summary for CID 20563: 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid. [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Review of Citalopram Hydrobromide (Celexa) Chemistry and Manufacturing Controls. [Link]

Sources

Reference standards for 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Reference Standards for the Analysis of 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic Acid and its Analogs

A Note on a Surrogate Analyte Approach

Initial research indicates that 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid is a novel compound with limited publicly available data regarding its certified reference standards and established analytical methodologies. To provide a comprehensive and practical guide for researchers and drug development professionals, this document will employ a surrogate analyte approach. We will use Amiodarone , a well-characterized antiarrhythmic drug containing a benzofuran moiety, as a case study. The principles and methodologies discussed herein are directly transferable to the analysis of 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid and other novel chemical entities.

This guide will provide an in-depth comparison of commercially available amiodarone reference standards, detailing the critical parameters for selection and presenting supporting experimental data for their analytical application.

The Critical Role of Reference Standards in Pharmaceutical Analysis

In drug development and quality control, reference standards are the cornerstone of accurate and reproducible analytical measurements. They serve as a benchmark against which a sample is compared to confirm its identity, purity, and strength. The choice of a reference standard can significantly impact the reliability of analytical data, influencing everything from preclinical development to final product release.

A high-quality reference standard should possess the following characteristics:

  • High Purity: A well-defined and high degree of purity is essential for accurate quantification.

  • Thorough Characterization: The identity and structure of the standard should be unequivocally confirmed using various analytical techniques (e.g., NMR, Mass Spectrometry, IR).

  • Homogeneity and Stability: The standard should be homogeneous throughout the batch and stable over its intended shelf life.

  • Traceability: The standard should be traceable to a national or international standard where possible.

Comparative Analysis of Amiodarone Reference Standards

For the purpose of this guide, we will compare three representative tiers of commercially available amiodarone hydrochloride reference standards:

  • Pharmacopeial Standard (e.g., USP): Considered the primary reference standard, offering the highest level of characterization and regulatory acceptance.

  • Certified Reference Material (CRM) from an Accredited Supplier (e.g., LGC, MilliporeSigma): A well-characterized standard produced under an ISO 17034 quality system, providing a high degree of certainty and traceability.

  • Research Grade Standard: A standard suitable for early-stage research and development, with less extensive characterization compared to pharmacopeial or CRM standards.

The following table summarizes the key comparative aspects of these standards:

Parameter USP Amiodarone HCl RS CRM Amiodarone HCl (e.g., LGC) Research Grade Amiodarone HCl
Purity (Typical) >99.5% (as is)>99.5% (mass balance)>98%
Certification USP MonographISO 17034, ISO/IEC 17025Certificate of Analysis (CoA)
Characterization Extensive (NMR, MS, IR, TGA, Elemental Analysis)Extensive (NMR, MS, IR, TGA, Purity by HPLC/UPLC)Basic (e.g., HPLC, NMR)
Traceability To USP primary standardTo SI unitsLimited
Intended Use Compendial assays, quality control, regulatory filingsQuantitative analysis, method validation, instrument calibrationExploratory research, preliminary analysis
Cost HighModerate to HighLow

Experimental Workflow for Reference Standard Evaluation

The following workflow outlines the steps for evaluating and comparing different reference standards in a laboratory setting.

Reference Standard Evaluation Workflow Figure 1: Workflow for Reference Standard Evaluation A Procure Reference Standards (USP, CRM, Research Grade) B Visual and Physical Inspection A->B C Solution Preparation (Identical Concentrations) B->C D HPLC-UV Analysis (Purity and Identity) C->D E LC-MS Analysis (Identity Confirmation) C->E F Quantitative NMR (qNMR) (Purity Verification) C->F G Data Comparison and Analysis D->G E->G F->G H Selection of Appropriate Standard G->H

Caption: A stepwise workflow for the comprehensive evaluation of different tiers of reference standards.

Detailed Experimental Protocol: HPLC-UV Analysis of Amiodarone HCl

This protocol is a representative method for assessing the purity and identity of amiodarone HCl reference standards.

Objective: To compare the purity and chromatographic profile of different amiodarone HCl reference standards using a gradient HPLC-UV method.

Materials:

  • Amiodarone HCl Reference Standards (USP, CRM, Research Grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (reagent grade)

  • Formic Acid (reagent grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve each reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 240 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      15 80
      20 80
      21 40

      | 25 | 40 |

  • Data Analysis:

    • Inject each standard solution in triplicate.

    • Compare the retention times of the main peak for identity confirmation.

    • Calculate the purity of each standard by the area normalization method. Pay close attention to any impurity peaks.

Interpreting the Results: A Comparative Logic

The selection of a reference standard is guided by the intended application and the required level of analytical rigor.

Reference Standard Selection Logic Figure 2: Decision Tree for Reference Standard Selection A Intended Application? B Regulatory Submission (e.g., NDA, ANDA) A->B  Compendial Assay / QC Release Testing C Method Validation / Instrument Qualification A->C  Quantitative Analysis D Early-Stage R&D A->D  Exploratory / Screening E Use Pharmacopeial Standard (USP, EP) B->E F Use CRM or Pharmacopeial Standard C->F G Research Grade or CRM is Suitable D->G

Caption: A decision-making framework for selecting the appropriate reference standard based on the analytical context.

Conclusion and Recommendations

For the analysis of novel compounds like 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid, where pharmacopeial standards are not yet available, a well-characterized Certified Reference Material (CRM) from an accredited supplier is the recommended choice for quantitative applications, method validation, and any work intended for future regulatory scrutiny. The investment in a high-quality CRM ensures data integrity and reduces the risk of costly rework. For early-stage, non-critical research, a research-grade standard may be sufficient, but it is imperative to perform in-house characterization to understand its purity and identity.

The methodologies and comparative logic presented in this guide, using amiodarone as a practical example, provide a robust framework for researchers and scientists to make informed decisions about reference standards for any compound, ensuring the accuracy and reliability of their analytical results.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Crystal Structure Determination of Dihydrobenzofuran Acetic Acid Salts: A Comparative Resolution Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of drug development, the dihydrobenzofuran (DHBF) scaffold is a privileged pharmacophore, serving as a core structural motif in GPR40 agonists (e.g., Fasiglifam), muscarinic receptor antagonists (e.g., Darifenacin), and various melatonin receptor agonists.

For researchers working with dihydrobenzofuran acetic acid derivatives, the critical bottleneck often lies in chiral resolution and absolute configuration determination . While High-Performance Liquid Chromatography (HPLC) offers analytical separation, it fails to provide the structural certainty required for regulatory submission.

This guide compares the performance of Diastereomeric Salt Crystallization (the "Product" approach) against alternative resolution and characterization methods. We focus specifically on the structural determination of (S)-2,3-dihydrobenzofuran-2-acetic acid salts , evaluating the efficacy of different chiral amine resolving agents (counter-ions) to achieve optical purity and diffraction-quality single crystals.

Comparative Analysis: Salt Selection & Performance

The choice of the resolving agent (chiral base) dictates the success of both the optical resolution and the subsequent crystal structure determination. Below is a technical comparison of the industry-standard (S)-1-Phenylethylamine (PEA) salt versus alternative chiral bases.

Performance Metrics: PEA vs. Alternatives
Feature(S)-1-Phenylethylamine (PEA) Salt Cinchonidine Salt Dehydroabietylamine Salt
Crystallinity High: Forms well-defined monoclinic/orthorhombic prisms suitable for SC-XRD.Moderate: Often forms needles or solvates; prone to disorder.Variable: Large hydrophobic bulk can hinder packing efficiency.
Resolution Efficiency > 90% ee (1 recrystallization): Strong H-bond network stabilizes the diastereomer.70-80% ee: Often requires multiple recrystallization cycles.60-75% ee: Lower selectivity due to weaker specific interactions.
Solubility Profile Ideal: Soluble in hot EtOH/EtOAc; insoluble at RT.Low: Poor solubility in common organic solvents can limit yield.High: Lipophilicity often prevents precipitation in polar solvents.
Structural Utility Excellent: Heavy atom derivatives (e.g., Br-PEA) allow absolute configuration via anomalous dispersion.Good: Large structure, but flexibility of the alkaloid can complicate refinement.Poor: Often yields amorphous solids or oils.

Expert Insight: While Cinchona alkaloids (Cinchonidine) are traditional choices, PEA salts consistently outperform them for DHBF derivatives due to the "lock-and-key" fit of the phenyl ring with the benzofuran core, facilitated by


-

stacking interactions that reinforce the crystal lattice.

Technical Methodology: Crystal Structure Determination

This section details the validated protocol for synthesizing and characterizing the PEA salt of dihydrobenzofuran acetic acid. This workflow is designed to be self-validating: if the specific rotation


 does not stabilize after the second recrystallization, the salt pair is mismatched.
Experimental Protocol: Synthesis & Crystallization

Step 1: Salt Formation

  • Dissolve 10.0 mmol of racemic 2,3-dihydrobenzofuran-2-acetic acid in 20 mL of absolute ethanol at 60°C.

  • Add 10.5 mmol (1.05 eq) of (S)-(-)-1-Phenylethylamine dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately. If not, cool to room temperature.[1]

Step 2: Crystallization for Resolution

  • Heat the suspension to reflux until a clear solution is obtained.

  • Critical Step: Allow the solution to cool slowly to room temperature over 4 hours (wrap the flask in foil to insulate). Rapid cooling traps the eutomer (unwanted enantiomer).

  • Filter the crystals and wash with cold ethanol.

Step 3: Single Crystal Growth (Vapor Diffusion Method) For X-ray quality crystals, bulk recrystallization is often too fast.

  • Dissolve 20 mg of the resolved salt in a minimal amount of Methanol (0.5 mL) in a small vial.

  • Place this vial inside a larger jar containing 5 mL of Diethyl Ether (Antisolvent).

  • Cap the large jar tightly.

  • Mechanism: Ether vapors slowly diffuse into the methanol, increasing supersaturation gradually.

  • Harvest crystals after 3-5 days.

Data Collection & Refinement (SC-XRD)
  • Instrument: Bruker APEX-II or similar CCD diffractometer.[2]

  • Temperature: 100 K (preferred) or 296 K. Low temperature reduces thermal motion (ellipsoids) and improves resolution.

  • Radiation: Mo K

    
     (
    
    
    
    Å).[3]
  • Strategy:

    • Collect a full sphere of data to maximize redundancy.

    • Absolute Structure: Use the Flack Parameter . For a correct absolute configuration assignment, the Flack parameter should be near 0.0 (with esd < 0.1). If it is near 1.0, the structure is inverted.

Visualizations & Workflows

Workflow: From Racemate to Absolute Configuration

The following diagram illustrates the decision logic and experimental flow for determining the structure of DHBF salts.

G Racemate Racemic DHBF Acetic Acid Screen Chiral Salt Screening (PEA, Cinchonidine, etc.) Racemate->Screen Precipitation Precipitation of Diastereomeric Salt Screen->Precipitation Recryst Recrystallization (EtOH/EtOAc) Precipitation->Recryst Check Check Optical Rotation [α]D Recryst->Check Check->Recryst Constant [α]D not reached SCXRD Single Crystal XRD (Vapor Diffusion) Check->SCXRD Constant [α]D reached Structure Solve Structure (Direct Methods/SHELX) SCXRD->Structure Flack Check Flack Parameter Structure->Flack Flack->Structure x ≈ 1.0 (Invert Model) Result Absolute Configuration Confirmed (S-form) Flack->Result x ≈ 0.0

Figure 1: Step-by-step workflow for the chiral resolution and structural determination of dihydrobenzofuran salts.

Comparative Mechanism: Packing Efficiency

This diagram visualizes why PEA salts often crystallize better than larger alkaloid salts for this specific scaffold.

Packing DHBF DHBF Anion (Planar Core) Interaction1 Strong π-π Stacking Compact Lattice DHBF->Interaction1 + PEA Interaction2 Steric Hinderance Void Spaces DHBF->Interaction2 + Alkaloid PEA PEA Cation (Planar Aromatic) PEA->Interaction1 Alkaloid Cinchonidine Cation (Bulky/Rigid) Alkaloid->Interaction2 Result1 Ideal for XRD Interaction1->Result1 High MP Stable Crystals Result2 Difficult Refinement Interaction2->Result2 Solvates Disorder

Figure 2: Mechanistic comparison of salt packing efficiency. PEA allows for tighter packing via


-

interactions compared to bulky alkaloids.

References

  • Vertex Pharmaceuticals. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide Derivatives. Journal of Medicinal Chemistry. Link

  • Acta Crystallographica. (2010). Crystal structure of 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate. Acta Cryst. Section E. Link

  • Pfizer Inc. (2008). Chiral salt resolution of pyrrolo[2,3-d]pyrimidine compounds. U.S. Patent 7,432,370. Link

  • University of Fribourg. (2023). Guide for Crystallization of Organic Compounds. Department of Chemistry. Link

Sources

Safety Operating Guide

2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid

Part 1: Executive Summary & Chemical Profile

The Core Directive: 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid (often referred to as Phthalan-1-acetic acid) is a pharmaceutical intermediate typically used as a scaffold in medicinal chemistry. Due to its likely biological activity and carboxylic acid functionality, it must not be treated as general refuse. The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Identity & Hazard Assessment:

  • Chemical Structure: Bicyclic ether with a pendant acetic acid group.

  • Physical State: Typically a white to off-white solid.

  • Primary Hazards (GHS):

    • H315/H319: Causes skin and serious eye irritation (Acidic nature).

    • H335: May cause respiratory irritation (Dust hazard).

    • Bioactivity: As a drug development intermediate, treat as Potentially Bioactive .

PropertyValue / StatusOperational Implication
Acidity (pKa) ~4.0 – 5.0 (Predicted)Incompatible with Bases/Cyanides. Do not mix with bleach or strong oxidizers.
Solubility Low in water; High in DCM, MeOH, DMSOWaste stream depends on the solvent used (Halogenated vs. Non-Halogenated).
RCRA Status Not P-listed or U-listed specifically.Classify by characteristic: Corrosive (D002) if pH < 2; otherwise Toxic/Irritant .
Stability Stable under ambient conditions.No refrigeration required for waste storage.

Part 2: Pre-Disposal Stabilization & Segregation

Expert Insight: The most common compliance failure with organic acids is improper segregation. Mixing this compound with basic waste (e.g., amine waste streams) can generate heat or precipitate salts that clog waste lines. Mixing with oxidizers (e.g., Nitric acid waste) creates a fire hazard.

Protocol 1: Solid Waste (Pure Substance)

  • Containment: Place the solid substance in a clear glass vial or high-density polyethylene (HDPE) jar.

  • Secondary Containment: Seal the primary container and place it inside a larger clear plastic bag (Ziploc type).

  • Labeling: Mark as "Solid Hazardous Waste: Organic Acid."

Protocol 2: Liquid Waste (Reaction Mixtures/Mother Liquors)

  • Scenario A: Dissolved in Non-Halogenated Solvents (Methanol, Ethanol, DMSO).

    • Stream: Flammable Organic Waste.

    • Code: D001.

  • Scenario B: Dissolved in Halogenated Solvents (DCM, Chloroform).

    • Stream: Halogenated Organic Waste.

    • Code: F002 (if solvent is spent).[1]

  • Scenario C: Aqueous Acidic Solution.

    • Stream: Corrosive Inorganic/Organic Mix.

    • Do not neutralize at the bench unless explicitly authorized by your site's EHS officer. Neutralization generates heat and can aerosolize the bioactive compound.

Part 3: The Disposal Workflow (Decision Matrix)

The following diagram outlines the logical flow for categorizing and processing this specific compound.

DisposalWorkflow Start Waste Generation: 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid StateCheck Determine Physical State Start->StateCheck Solid SOLID WASTE (Pure or Precipitate) StateCheck->Solid Dry Solid Liquid LIQUID WASTE (Solution/Mother Liquor) StateCheck->Liquid In Solution BinSolid Container: Wide-mouth HDPE Label: Solid Organic Acid Tag: Toxic/Irritant Solid->BinSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Flammable Solvent (MeOH, EtOAc) SolventCheck->NonHalo No Halogens Aqueous Aqueous Acidic (pH < 7) SolventCheck->Aqueous Water Based BinHalo Container: Safety Can (Red) Label: Halogenated Waste Tag: Carcinogen/Irritant Halo->BinHalo BinFlam Container: Safety Can (White/Red) Label: Flammable Waste Tag: D001/Ignitable NonHalo->BinFlam BinAq Container: Glass/HDPE Carboy Label: Corrosive Acid Tag: D002 Aqueous->BinAq Incinerate FINAL DISPOSAL: High-Temp Incineration BinSolid->Incinerate BinHalo->Incinerate BinFlam->Incinerate BinAq->Incinerate

Figure 1: Decision matrix for segregating benzofuran-derivative waste based on physical state and solvent composition.

Part 4: Regulatory Coding & Labeling

To ensure compliance with US EPA (RCRA) and international standards, use the following coding strategy on your waste tags.

Waste StreamPrimary RCRA CodeDOT Hazard ClassLabel Description
Pure Solid Not Listed (Use User Knowledge)Class 9 (Misc) or NR"Waste Organic Solid, Acidic, N.O.S. (Contains Benzofuran derivative)"
In DCM F002 (Spent Solvent)Class 6.1 (Toxic)"Waste Flammable Liquid, Toxic, N.O.S. (Dichloromethane solution)"
In Methanol D001 (Ignitable)Class 3 (Flammable)"Waste Flammable Liquid, N.O.S. (Methanol solution)"
Aqueous Acid D002 (Corrosive)Class 8 (Corrosive)"Waste Corrosive Liquid, Acidic, Organic, N.O.S."

Critical Compliance Note: Even though this specific CAS is not explicitly "P-listed" (acutely hazardous), pharmaceutical R&D facilities often adopt a "Conservative Default" policy. Treat all drug intermediates as if they are toxic until toxicological data proves otherwise [1].

Part 5: Emergency Contingencies

Scenario: Benchtop Spill (< 10g/10mL)

  • Alert: Notify nearby personnel.

  • PPE: Don Nitrile gloves (double gloving recommended) and safety goggles.

  • Neutralization (Liquids): Apply a weak base neutralizer (Sodium Bicarbonate or commercial spill pillow) to the edges of the spill, working inward.

    • Caution: CO2 gas will evolve. Ensure fume hood ventilation is active.

  • Collection (Solids): Do not dry sweep (creates dust). Cover with a wet paper towel to dampen, then wipe up.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Scenario: Skin/Eye Exposure [2][3][4]

  • Eyes: Flush immediately at an eyewash station for 15 minutes . The acidic nature can cause corneal damage.

  • Skin: Wash with soap and water.[2][3][5] Do not use ethanol (this may increase absorption of the benzofuran ring).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024). Compound Summary: Benzofuran-derived acids (General Safety Profile). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid. Given that specific hazard data for this compound is not extensively published, the following recommendations are grounded in a thorough risk assessment based on its chemical structure—an acidic organic compound—and established best practices for laboratory chemical safety.

Foundational Safety: Hazard Assessment and Engineering Controls

Before any discussion of PPE, it is crucial to understand the potential hazards and the primary methods of exposure control.

Structural Hazard Analysis: 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid is a carboxylic acid. Compounds in this class are generally considered irritants to the skin and eyes.[1][2] Depending on the concentration and form (solid or in solution), they can cause varying degrees of burns. The benzofuran moiety's toxicological properties are not fully characterized, necessitating a cautious approach.[3] As with many fine organic solids, inhalation of dust should be avoided.

The Hierarchy of Controls: Your First Line of Defense PPE is the last line of defense. Before handling this compound, ensure that appropriate engineering and administrative controls are in place:

  • Engineering Controls: All work with 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid, especially when handling the solid powder or volatile solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4][5]

  • Administrative Controls: Access to areas where this chemical is used should be restricted. Always ensure that safety showers and eyewash stations are readily accessible and unobstructed.[4][5]

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for any work with this compound. The specific components may be adjusted based on the scale and nature of the procedure, as detailed in the subsequent table.

Eye and Face Protection:

  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory work.

  • Chemical Goggles: When there is a risk of splashes, such as during solution preparation or transfer, chemical splash goggles are required.[6]

  • Face Shield: For larger scale operations or procedures with a significant splash or aerosolization risk, a face shield should be worn in conjunction with chemical goggles for full-face protection.[6]

Hand Protection: The selection of appropriate gloves is critical. No single glove material is impervious to all chemicals.

  • Nitrile Gloves: For incidental contact with solid material and dilute aqueous solutions, nitrile gloves are a suitable choice due to their resistance to a range of chemicals.[6][7]

  • Heavier Duty Gloves: For prolonged handling, work with concentrated solutions, or when using organic solvents for dissolution, consult a glove compatibility chart. Butyl or Viton® gloves often provide superior protection against a wider range of organic solvents.[7]

  • Glove Usage Protocol: Always inspect gloves for tears or pinholes before use. Remove gloves using the proper technique to avoid skin contact with the outer surface.[1][3] Wash hands thoroughly after removing gloves.[8]

Body Protection:

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory to protect against incidental skin contact and to keep personal clothing clean.[4][5]

  • Chemical-Resistant Apron: For procedures involving larger quantities or a high risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: When engineering controls like a fume hood are properly used, respiratory protection is typically not required.[1] However, in situations where a fume hood is not available or during a large spill, respiratory protection may be necessary.

  • Respirator: A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be required.[9] A full-face respirator also provides eye protection.[6] Use of a respirator requires prior medical clearance and fit-testing.

PPE for Specific Laboratory Operations

The level of PPE required will vary depending on the specific task. The following table provides guidance for common laboratory procedures.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety GogglesNitrile GlovesLab CoatNot required in a fume hood or ventilated enclosure.
Preparing Stock Solutions Chemical GogglesNitrile or Butyl GlovesLab CoatNot required in a fume hood.
Running a Reaction Chemical GogglesAppropriate solvent-resistant glovesLab CoatNot required in a fume hood.
Work-up/Extraction Chemical Goggles & Face ShieldAppropriate solvent-resistant glovesLab Coat & Chemical-Resistant ApronNot required in a fume hood.
Handling a Large Spill Full-face Respirator with appropriate cartridgesHeavy-duty Butyl or Viton® GlovesChemical-Resistant Suit or CoverallsRequired.
Procedural Guidance: Donning, Doffing, and Disposal

PPE Selection Workflow

PPE_Selection_Workflow start Start: Assess Task is_spill Emergency Spill? start->is_spill is_solid Handling Solid? is_solution Handling Solution? is_solid->is_solution No ppe_base Baseline PPE: - Safety Glasses - Nitrile Gloves - Lab Coat is_solid->ppe_base Yes is_splash_risk Splash Risk? is_solution->is_splash_risk Yes is_large_scale Large Scale / High Concentration? is_solution->is_large_scale No is_splash_risk->is_large_scale No ppe_goggles Upgrade to: Chemical Goggles is_splash_risk->ppe_goggles Yes ppe_heavy_gloves Upgrade to: Solvent-Resistant Gloves (e.g., Butyl) is_large_scale->ppe_heavy_gloves Yes is_spill->is_solid No ppe_full Full Emergency PPE: - Full-face Respirator - Chemical Suit - Heavy-duty Gloves is_spill->ppe_full Yes ppe_base->is_solution ppe_goggles->is_large_scale ppe_face_shield Add: Face Shield ppe_apron Add: Chemical-Resistant Apron ppe_heavy_gloves->ppe_apron ppe_apron->ppe_face_shield

Caption: PPE selection workflow based on the task.

Safe Disposal of Contaminated Materials and Chemical Waste

  • Contaminated PPE: Disposable gloves should be removed and discarded in the appropriate solid waste container immediately after use or upon contamination.[3] Lab coats should be laundered separately from personal clothing.

  • Chemical Waste: All waste containing 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid, including unused material and solutions, must be disposed of as hazardous chemical waste.[4][5]

    • Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]

    • Segregation: Acidic organic waste should be collected in a dedicated, properly labeled container.[11] Do not mix with incompatible waste streams, such as bases or strong oxidizers.[10][12]

    • Neutralization: For aqueous waste, neutralization with a suitable base (e.g., sodium bicarbonate) may be an appropriate step before disposal, depending on your institution's guidelines.[13] This should be done cautiously, in a fume hood, and with appropriate PPE.

    • Empty Containers: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these guidelines, researchers can handle 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid with a high degree of safety, ensuring personal well-being and the integrity of their work.

References

  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025). Saffron Tech.
  • Chemistry Lab Safety Rules. (n.d.). PozeSCAF.
  • Lab Safety Rules and Guidelines. (2024).
  • 10 Lab safety rules every researcher should follow. (2020). Editage.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory.
  • Acid Resistant PPE: Safety for Chemical Workers. (2026). Accio.
  • What PPE Should You Wear When Handling Acid 2026? (2025). LeelineWork.
  • Safety Data Sheet: 2-(Benzofuran-6-yl)acetic acid. (2024). CymitQuimica.
  • PPE For Chemical Handling With Example. (2025). Industrial Safety Tips.
  • Safety Data Sheet: 2,3-Dihydro-1-benzofuran-2-carboxylic acid. (2025). Fisher Scientific.
  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety, The University of Chicago.
  • Personal Protective Equipment. (n.d.).
  • Safety Data Sheet: tert-BUTYL N-(4-METHYL-4-PIPERIDYL)CARBAMATE. (2025). INDOFINE Chemical Company, Inc.
  • Chemical Waste Identification Classification and Proper Disposal. (2022). Shiva K Rastogi Lectures via YouTube.
  • Chemical Waste Disposal Guidelines. (n.d.). Department of Chemistry, Emory University.
  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
  • How to Get Rid of Acidic Waste Safely and Responsibly. (2024). Greenflow.
  • Chemical and Hazardous Waste Guide. (2024). University of Oslo (UiO).
  • Safety Data Sheet: Compare To TEASE PLEASE by Victoria Secret® F21873. (2024). The Candle Maker's Store.
  • Hazardous Substance Fact Sheet: 2,4-D. (2008). New Jersey Department of Health.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.